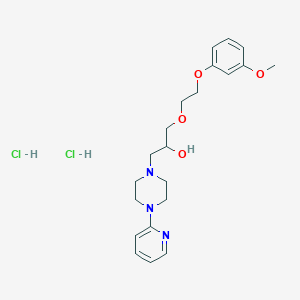
1-(2-(3-メトキシフェノキシ)エトキシ)-3-(4-(ピリジン-2-イル)ピペラジン-1-イル)プロパン-2-オール二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-Methoxyphenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H31Cl2N3O4 and its molecular weight is 460.4. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3-Methoxyphenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3-Methoxyphenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 1-(2-(3-メトキシフェノキシ)エトキシ)-3-(4-(ピリジン-2-イル)ピペラジン-1-イル)プロパン-2-オール二塩酸塩 は、潜在的な β-アドレナリン受容体拮抗薬として有望な結果を示しています。研究者は、心拍数、血圧、心筋収縮力への影響を調査しています。 高血圧、不整脈、心不全などの状態の管理に役立つ可能性があります .
- 研究者は、1-(2-(3-メトキシフェノキシ)エトキシ)-3-(4-(ピリジン-2-イル)ピペラジン-1-イル)プロパン-2-オール二塩酸塩 を薬物送達システムの構成要素として検討しています。その両親媒性により、疎水性薬物をカプセル化し、溶解性と生物学的利用能を高めることができます。 この応用は、標的薬物送達に革命をもたらす可能性があります .
循環器研究
薬物送達システム
生物活性
1-(2-(3-Methoxyphenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride, often abbreviated as compound A, is a complex organic molecule that has garnered interest due to its potential therapeutic applications. This article explores the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. Its molecular formula is C20H26N2O4, with a molecular weight of approximately 362.44 g/mol. The presence of a methoxy group, piperazine ring, and pyridine moiety are critical for its interaction with biological targets.
Research indicates that compound A exhibits various biological activities, primarily through modulation of neurotransmitter systems. It has been studied for its potential role as:
- Dopamine Receptor Modulator : Preliminary studies suggest that compound A may influence dopamine receptor activity, which is crucial in the treatment of psychiatric disorders such as schizophrenia and depression .
- Serotonin Receptor Interaction : The compound's structural similarity to known serotonin receptor ligands indicates potential serotonergic activity, which could be beneficial in mood regulation and anxiety disorders .
Antipsychotic Properties
In vitro studies have demonstrated that compound A can selectively bind to dopamine D2 and D3 receptors, suggesting antipsychotic potential. This was evidenced by behavioral assays in animal models where administration resulted in reduced hyperactivity and improved cognitive function .
Anti-inflammatory Activity
Recent research has shown that compound A exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines in macrophages. This effect may be attributed to its ability to modulate signaling pathways associated with inflammation .
Case Studies
- Animal Model Studies : In a series of experiments involving rodent models, compound A demonstrated significant reductions in symptoms associated with induced psychosis. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects on behavior and neurotransmitter levels .
- In Vitro Cytokine Release Assays : In macrophage cultures treated with lipopolysaccharides (LPS), compound A significantly decreased the secretion of IL-1β, IL-6, and TNF-α, suggesting a robust anti-inflammatory effect that could have implications for treating inflammatory diseases .
Data Tables
| Biological Activity | Mechanism | Model | Outcome |
|---|---|---|---|
| Antipsychotic | Dopamine D2/D3 receptor modulation | Rodent model | Reduced hyperactivity |
| Anti-inflammatory | Cytokine inhibition | Macrophage cultures | Decreased IL-1β, IL-6, TNF-α |
特性
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4.2ClH/c1-26-19-5-4-6-20(15-19)28-14-13-27-17-18(25)16-23-9-11-24(12-10-23)21-7-2-3-8-22-21;;/h2-8,15,18,25H,9-14,16-17H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNRPEBRYRNEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














